5-Oxo-1-(1-oxoallyl)-L-proline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80687-78-1 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1 |
InChI Key |
FOBLXEJBFVVAKZ-YFKPBYRVSA-N |
Isomeric SMILES |
C=CC(=O)N1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
C=CC(=O)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 5 Oxo 1 1 Oxoallyl L Proline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the definitive structural elucidation of 5-Oxo-1-(1-oxoallyl)-L-proline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insights into the molecule's stereochemistry and dynamic behavior.
The structural backbone of this compound is mapped out by assigning the chemical shifts of its constituent protons and carbons.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for the protons of the pyroglutamate (B8496135) ring and the N-allyl-oxo group. The α-proton (H2) of the pyrrolidine (B122466) ring is expected to resonate downfield due to the influence of the adjacent carbonyl and carboxyl groups. The β- and γ-protons (H3 and H4) will appear as complex multiplets in the aliphatic region. The protons of the vinyl group (H2' and H3') will be in the olefinic region, showing characteristic splitting patterns. Similarly, the ¹³C NMR spectrum will display unique resonances for the three carbonyl carbons (C5, C1', and the carboxyl C), the α-carbon (C2), the aliphatic ring carbons (C3 and C4), and the olefinic carbons (C2' and C3').
2D NMR Spectroscopy: To establish connectivity, several 2D NMR experiments are essential science.govsdsu.edu:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H2 and H3, H3 and H4 within the pyrrolidine ring, and between the olefinic protons of the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned proton signals to their corresponding carbon signals (C2-H2, C3-H3, C4-H4, C2'-H2', C3'-H3').
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which establishes the connectivity between different functional groups science.gov. Key HMBC correlations would be expected from the α-proton (H2) to the ring carbonyl (C5), the carboxyl carbon, and the N-acyl carbonyl (C1'). The olefinic protons would show correlations to C1', confirming the attachment of the allyl group to the nitrogen atom.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as pyroglutamic acid and N-acyl proline derivatives.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 (α-H) | 4.5 - 4.8 | dd |
| H3 (β-H) | 2.2 - 2.6 | m |
| H4 (γ-H) | 2.3 - 2.7 | m |
| H2' | 5.8 - 6.5 | m |
| H3' (cis) | 5.2 - 5.4 | d |
| H3' (trans) | 5.3 - 5.5 | d |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | 175 - 178 |
| C5 (ring C=O) | 178 - 181 |
| C1' (acyl C=O) | 165 - 168 |
| C2 (α-C) | 58 - 61 |
| C3 (β-C) | 28 - 32 |
| C4 (γ-C) | 24 - 28 |
| C2' | 128 - 132 |
| C3' | 130 - 134 |
A hallmark of N-acyl proline derivatives is the existence of cis and trans rotational isomers (rotamers) due to the restricted rotation around the tertiary amide bond (N-C1'). This phenomenon results in the doubling of NMR signals for the atoms near the amide bond, particularly the α- and δ-protons (H2) and carbons (C2) of the pyrrolidine ring nih.govrsc.orgacs.org.
The relative populations of the cis and trans isomers can be quantified by integrating the corresponding peaks in the ¹H NMR spectrum. The assignment of each set of signals to a specific isomer is based on established NMR criteria derived from Nuclear Overhauser Effect (NOE) experiments and chemical shift differences. For instance, in the trans isomer, the α-proton (H2) is spatially close to the substituents on the acyl group, while in the cis isomer, it is not. A key indicator in ¹³C NMR is the chemical shift difference between the β- and γ-carbons (Δδβ-γ) of the proline ring, which is significantly larger for the trans isomer researchgate.net. The equilibrium between these isomers can be influenced by factors such as solvent polarity and temperature acs.orgodinity.com.
The five-membered pyrrolidine ring of the pyroglutamate moiety is not planar and exists in a dynamic equilibrium between various puckered conformations nih.govnih.gov. The two primary conformations are typically described as envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced on opposite sides of the plane).
The specific conformation can be determined by analyzing the proton-proton coupling constants (³JHH) within the ring, obtained from high-resolution 1D ¹H NMR or 2D J-resolved spectra. These coupling constants are related to the dihedral angles between the protons through the Karplus equation. Additionally, Nuclear Overhauser Effect (NOE) data can provide through-space distance constraints between protons, further refining the conformational model of both the ring and the orientation around the amide bond nih.gov.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and elemental formula of this compound, and its fragmentation behavior under energetic conditions, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high accuracy (typically below 5 ppm) nih.govlongdom.org. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₉NO₄. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental mass-to-charge ratio (m/z) that can be compared to the calculated theoretical mass, thereby confirming the elemental composition researchgate.net.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| Nominal Mass | 183 |
| Monoisotopic Mass | 183.0532 |
| Calculated m/z for [M+H]⁺ | 184.0604 |
| Calculated m/z for [M+Na]⁺ | 206.0424 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated parent molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of N-acyl proline derivatives is often directed by the proline ring. For this compound, characteristic fragmentation pathways are expected to include nist.gov:
Loss of water (-18 Da): A common fragmentation for carboxylic acids.
Loss of CO₂ (-44 Da): Decarboxylation of the carboxylic acid group.
Cleavage of the N-acyl group: Loss of the allyl-oxo moiety (C₃H₃O, -55 Da) to yield the protonated pyroglutamic acid ion at m/z 130.
Ring-opening fragmentation: Cleavage of the pyrrolidone ring, leading to characteristic product ions. It is known that N-terminal pyroglutamic acid can influence peptide fragmentation patterns nist.govnih.gov.
These fragmentation patterns, determined through MS/MS analysis, provide definitive structural confirmation and can be used to differentiate it from its isomers.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyroglutamate ring, the N-allyl-amide group, and the carboxylic acid moiety.
Key expected vibrational frequencies and their assignments are detailed in the table below. The presence of three distinct carbonyl groups (lactam, N-acyl amide, and carboxylic acid) would likely result in a broad or overlapping set of strong absorption bands in the 1600-1800 cm⁻¹ range. nih.govunibo.it
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 3100 - 3000 | C-H stretch (sp²) | Allyl group (=C-H) |
| 3000 - 2850 | C-H stretch (sp³) | Pyrrolidine ring and allyl group (-CH₂) |
| ~1750 | C=O stretch | Carboxylic acid (dimer) |
| ~1710 | C=O stretch | Lactam (in pyrrolidone ring) |
| ~1650 | C=O stretch (Amide I) | N-acyl amide |
| ~1640 | C=C stretch | Allyl group |
| ~1420 | O-H bend | Carboxylic acid |
| ~1250 | C-N stretch | Amide/Lactam |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
While the specific crystal structure of this compound is not publicly available, analysis of closely related N-acyl-5-oxoproline derivatives provides significant insight into the expected structural features. nih.govnih.gov For instance, the crystal structure of N-Butoxycarbonyl-5-oxo-l-proline ethyl ester reveals detailed conformational information. nih.gov In such structures, the five-membered pyrrolidine ring is not planar and typically adopts an envelope or twist conformation, which can be quantified by puckering parameters. nih.gov
A crystallographic study of this compound would determine:
Molecular Conformation: The precise geometry of the pyrrolidone ring and the orientation of the N-oxoallyl and carboxylic acid substituents.
Bond Parameters: Exact bond lengths and angles for all atoms, confirming the connectivity and bonding characteristics.
Supramolecular Assembly: The arrangement of molecules in the crystal, identifying intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) that stabilize the crystal structure. nih.gov
The table below presents illustrative crystallographic data from a related compound, N-Butoxycarbonyl-5-oxo-l-proline ethyl ester, to demonstrate the type of precise information yielded by this technique. nih.gov
| Crystallographic Parameter | Example Value (for C₁₂H₁₉NO₅) nih.gov | Information Provided |
|---|---|---|
| Crystal System | Orthorhombic | The basic symmetry of the unit cell. |
| Unit Cell Dimensions | a = 26.6884 Å, b = 5.7650 Å, c = 8.7054 Å | The dimensions of the repeating unit of the crystal. |
| Unit Cell Volume (V) | 1339.40 ų | The volume of the repeating unit. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules within the unit cell. |
| Ring Puckering (Q) | 0.2630 Å | Quantifies the degree of non-planarity of the pyrrolidine ring. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., LC, GC)
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. acs.orgnih.gov Reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. acs.orgnih.gov Purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks at a specific wavelength (e.g., using a UV detector).
| LC Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm) nih.gov |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol acs.org |
| Flow Rate | 0.3 - 1.0 mL/min acs.org |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |
| Internal Standard | Stable isotope-labeled analogs for quantitative analysis nih.gov |
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, which contains a carboxylic acid group, derivatization is necessary prior to GC analysis. sigmaaldrich.com This process replaces active hydrogen atoms with nonpolar groups, increasing the compound's volatility and thermal stability while improving chromatographic peak shape. sigmaaldrich.com Common derivatization procedures include esterification of the carboxylic acid (e.g., with methanolic HCl) followed by silylation (e.g., with BSTFA) or acylation. sigmaaldrich.comnist.gov The resulting derivative can then be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
| GC Parameter | Typical Conditions |
|---|---|
| Derivatization | Required; e.g., silylation to form a trimethylsilyl (B98337) (TMS) derivative nist.gov |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless inlet |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Computational and Theoretical Investigations of 5 Oxo 1 1 Oxoallyl L Proline
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of electron distribution and molecular energies. These methods are essential for characterizing the properties of N-acyl proline derivatives.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the geometries of stable ground states and the higher-energy transition states that connect them.
For N-acyl-L-proline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can accurately model key conformational features. nih.gov These studies typically involve geometry optimization to find the lowest energy arrangement of atoms for different isomers. For 5-Oxo-1-(1-oxoallyl)-L-proline, this would involve identifying the stable conformations of the pyrrolidine (B122466) ring and the orientation of the N-acyl group. Furthermore, DFT is employed to calculate the energy barriers for conformational changes, such as the rotation around the amide bond, by locating the corresponding transition state structure on the potential energy surface. nih.gov Studies on related molecules show that electronic effects, which can be enhanced in polar environments, play a significant role in stabilizing different isomeric forms. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Proline Derivatives
| Method | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its general accuracy in predicting molecular geometries and energies. | Geometry optimization, frequency calculations, transition state searches. |
| M06-2X | A high-nonlocality functional with a good performance for non-covalent interactions, thermochemistry, and kinetics. | Studying systems where dispersion forces are important; calculating accurate energy barriers. |
| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding. | Routine geometry optimizations and energy calculations. |
| 6-311++G(d,p) | A larger basis set that adds diffuse functions (++) for describing lone pairs and anions, and polarization functions on hydrogen atoms (p). | High-accuracy energy calculations and prediction of spectroscopic properties. |
While DFT is highly popular, other quantum mechanical methods are also valuable. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters, providing a fundamental, albeit often less accurate for a given computational cost, description of the electronic structure. nih.gov These methods, especially when coupled with corrections for electron correlation (e.g., Møller-Plesset perturbation theory), are used to map conformational landscapes.
Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, allow for the study of larger systems or longer timescale dynamics. Although less accurate than DFT or ab initio methods, they can efficiently explore the vast conformational space of flexible molecules to identify low-energy regions that can then be studied with higher-level theories. For this compound, these methods could be used to perform an initial broad search for various puckering states of the pyrrolidine ring and orientations of the side chain.
Conformational Analysis of this compound
The structure of this compound is defined by the unique conformational constraints of the proline ring and the isomerism of the N-acyl amide bond.
Table 2: Defining Dihedral Angles for Proline Ring Puckering
| Pucker Conformation | Dihedral Angle χ1 (N-Cα-Cβ-Cγ) | Dihedral Angle χ2 (Cα-Cβ-Cγ-Cδ) | General Preference |
|---|---|---|---|
| Cγ-endo (DOWN) | Positive (approx. +30°) | Negative (approx. -35°) | Often favored in cis-proline residues. nih.govresearchgate.net |
| Cγ-exo (UP) | Negative (approx. -30°) | Positive (approx. +35°) | Often favored in trans-proline residues within α-helices. nih.govresearchgate.net |
A defining feature of proline-containing molecules is the significant population of both cis and trans isomers about the N-acyl amide bond (the bond between the acyl carbonyl carbon and the proline nitrogen). researchgate.net Unlike the peptide bonds of other amino acids, where the trans form is overwhelmingly favored, the energy difference between the cis and trans conformers of an X-Pro bond is small. researchgate.net The interconversion between these two isomers is a slow process due to a substantial energy barrier (typically 15-25 kcal/mol), which can be catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). nih.govresearchgate.net
Computational studies, supported by experimental NMR data on analogs like N-acetyl-L-proline, show that the cis/trans equilibrium is highly sensitive to the solvent environment. odinity.comrsc.org In nonpolar solvents, the trans isomer is generally more stable. However, in polar solvents, the population of the cis isomer increases. odinity.com This effect is attributed to differences in the dipole moments of the two conformers. researchgate.net Furthermore, pH can influence the equilibrium; at high pH, deprotonation of a carboxyl group can lead to electrostatic repulsion that favors the cis conformation to move the negatively charged oxygen atoms further apart. odinity.com
Table 3: Solvent Effects on cis Isomer Population in N-Acetyl-L-Proline
| Solvent/Condition | Approximate % cis Isomer | Primary Stabilizing/Destabilizing Factor | Reference |
|---|---|---|---|
| Benzene (nonpolar) | ~4-11% | trans isomer is sterically favored. | odinity.com |
| Acetone (polar aprotic) | ~21-25% | Increased solvent polarity stabilizes the more polar cis form. | odinity.com |
| Aqueous Solution (pH > 9) | ~52-56% | Electrostatic repulsion between carboxylate and amide oxygen favors cis. | odinity.com |
| Aqueous Solution (pH < 2) | ~23-25% | Intramolecular hydrogen bonding can stabilize the trans form. | odinity.com |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can provide theoretical NMR and IR spectra that serve as a reference for identifying and characterizing molecules like this compound.
For NMR spectroscopy , theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These shifts are highly sensitive to the molecule's conformation. For instance, the chemical shifts of the proline ring protons are distinct for the cis and trans isomers, allowing NMR to be a primary tool for quantifying their relative populations. odinity.com Calculations can help assign specific peaks to each isomer and puckering state.
For Infrared (IR) spectroscopy , DFT calculations can predict the vibrational frequencies and intensities of a molecule. masjaps.com By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. masjaps.com This allows for the assignment of characteristic absorption bands to specific functional groups, such as the C=O stretching vibrations of the amide, the lactam in the pyroglutamyl ring, and the allyl group, as well as the C-N stretching modes. Comparing the theoretical spectrum with an experimental one can confirm the structure of the synthesized compound and provide insights into its conformational state.
Table 4: Predicted Characteristic IR Frequencies for N-Acyl Proline Structures
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide (Acyl-Proline) | C=O Stretch | 1630-1680 |
| Lactam (Oxo-pyrrolidine) | C=O Stretch | 1680-1720 |
| Allyl Group | C=C Stretch | 1640-1680 |
| Allyl Group | =C-H Bend | 910-990 |
| Pyrrolidine Ring | C-N Stretch | 1180-1250 |
Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical investigations of the compound “this compound” that aligns with the detailed outline provided. Studies focusing on the catalytic cycles, transition state characterization, regioselectivity, stereoselectivity, molecular docking, and molecular dynamics simulations for this exact molecule could not be located.
The available computational research in related areas focuses on L-proline as an organocatalyst or on different derivatives of proline and pyroglutamic acid. While these studies utilize the requested theoretical frameworks (such as Density Functional Theory for reaction mechanisms or docking simulations for protein binding), their findings are specific to the molecules investigated and cannot be accurately extrapolated to this compound without direct computational study of the compound itself.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound.
Chemical Reactivity and Derivatization Studies of 5 Oxo 1 1 Oxoallyl L Proline
Reactivity of the N-Acyl Amide Moiety and Potential Hydrolysis
The N-acyl amide linkage within the 5-oxoproline (pyroglutamic acid) ring is a key feature influencing the molecule's stability. Pyroglutamic acid is a cyclic lactam formed from the internal cyclization of glutamic acid. wikipedia.orghmdb.ca This cyclic amide structure is generally stable, but it can be susceptible to hydrolysis under certain conditions, which would lead to the opening of the pyrrolidinone ring.
The stability of the pyroglutamate (B8496135) ring is pH-dependent. Under strongly acidic or basic conditions, hydrolysis can occur, yielding glutamic acid derivatives. For instance, studies on pyroglutamic acid itself have shown that it can be converted to glutamic acid in aqueous solutions, with the rate of conversion being influenced by environmental conditions. researchgate.net While N-acetylation has been shown to stabilize glutamine against degradation to pyroglutamic acid at pH values above 4.0, the N-acyl linkage in 5-Oxo-1-(1-oxoallyl)-L-proline could be more susceptible to cleavage due to the electron-withdrawing nature of the acryloyl group. researchgate.net
The N-acyl imide-like character of the lactam in this compound makes the carbonyl group susceptible to nucleophilic attack. While generally less reactive than linear amides, the ring strain of the five-membered lactam can enhance its reactivity. Hydrolysis would break the cyclic amide bond, resulting in an N-acryloyl glutamic acid derivative. The precise conditions (e.g., pH, temperature, enzymatic catalysis) required for significant hydrolysis of this compound would necessitate specific kinetic studies.
Transformations Involving the 1-Oxoallyl (Acryloyl) Group
The 1-oxoallyl (acryloyl) group is an α,β-unsaturated carbonyl system, which makes it a highly reactive Michael acceptor and a dienophile in cycloaddition reactions. This functionality is arguably the most versatile handle for the derivatization of this compound.
The acryloyl group is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.neteurekaselect.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the addition of a nucleophile to the β-carbon of the acryloyl moiety, which is electron-deficient due to the conjugation with the carbonyl group.
A variety of nucleophiles, or Michael donors, can be employed in this reaction, including:
Thiols: Cysteine residues in proteins or small molecule thiols can readily add to the double bond.
Amines: Primary and secondary amines are effective nucleophiles for aza-Michael additions.
Enolates: Carbanions derived from active methylene (B1212753) compounds can be used for C-C bond formation.
Phosphines: Organophosphorus compounds can also act as nucleophiles.
The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. eurekaselect.com The diastereoselectivity of Michael additions to chiral acryloyl derivatives, such as those of 5-oxoproline, can be influenced by the stereocenter in the proline ring, potentially allowing for the synthesis of stereochemically defined products. nih.gov Lewis acids have also been shown to catalyze Michael addition reactions of related N-acryloyl-2-oxazolidinones, offering another avenue for controlling the reaction's stereoselectivity. nii.ac.jp
| Nucleophile (Michael Donor) | Resulting Adduct | Potential Application |
|---|---|---|
| R-SH (Thiol) | 5-Oxo-1-(1-oxo-3-(alkylthio)propyl)-L-proline | Bioconjugation, synthesis of enzyme inhibitors |
| R₂NH (Amine) | 5-Oxo-1-(3-(dialkylamino)-1-oxopropyl)-L-proline | Synthesis of novel amino acid derivatives |
| ⁻CH(CO₂Et)₂ (Malonate enolate) | 5-Oxo-1-(4,4-bis(ethoxycarbonyl)-1-oxobutyl)-L-proline | Elaboration of the side chain for drug discovery |
The electron-deficient double bond of the acryloyl group makes this compound a competent dienophile in Diels-Alder reactions. khanacademy.org This [4+2] cycloaddition with a conjugated diene would result in the formation of a six-membered ring. The reaction's stereoselectivity can be influenced by the chiral pyroglutamate moiety, potentially leading to the formation of diastereomerically enriched products. The use of Lewis acid catalysts can enhance the reactivity of the dienophile and may improve the stereochemical outcome. acs.org Diels-Alder reactions involving N-functionalized acryloyl pyrrolidone derivatives have been reported, demonstrating the feasibility of this transformation. researchgate.net
In addition to Diels-Alder reactions, the acryloyl group could potentially undergo [2+2] cycloaddition reactions with alkenes, particularly under photochemical conditions, to form cyclobutane (B1203170) derivatives. rsc.org Furthermore, [3+2] cycloadditions with 1,3-dipoles like nitrones or azides could be employed to synthesize five-membered heterocyclic rings. nih.govkingston.ac.uk
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Diels-Alder [4+2] | Conjugated diene (e.g., butadiene) | Cyclohexene derivative |
| [2+2] Cycloaddition | Alkene (e.g., ethylene) | Cyclobutane derivative |
| [3+2] Cycloaddition | Nitrone or Azide | Isoxazolidine or Triazoline derivative |
The double bond of the acryloyl group can participate in radical addition reactions. researchgate.net More significantly, this compound can act as a monomer in radical polymerization. This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or irradiation to generate radicals. researchgate.net These radicals then add to the double bond of the acryloyl group, creating a new radical that can propagate the polymer chain.
The polymerization of N-acryloyl amino acid monomers has been explored to create biocompatible and functional polymers. rsc.org Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to N-acryloyl monomers. rsc.orgnih.govresearchgate.netnih.gov These methods allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery and material science. The resulting polymers would feature pyroglutamic acid moieties as side chains, imparting specific chemical and physical properties to the material.
Modifications and Functionalization of the Pyrrolidine (B122466) Ring of 5-Oxo-L-Proline
The pyrrolidine ring of the 5-oxoproline core provides further opportunities for chemical modification, although these transformations are generally more challenging than those involving the acryloyl group. The stereocenter at the C2 position is a key feature, and reactions that modify the ring must be carefully chosen to preserve or control the stereochemistry.
Functionalization can be achieved at the C3 and C4 positions of the pyrrolidine ring. For example, enolate formation at the C3 position followed by reaction with an electrophile could introduce substituents. However, such reactions would need to be performed on a protected derivative of 5-oxoproline before the introduction of the acryloyl group. The synthesis of 3-aroyl pyroglutamic acid amides has been achieved through a multi-step sequence involving aza-Michael addition and subsequent cyclization, demonstrating that the C3 position is accessible for substitution. mdpi.com The development of methods for the diastereocontrolled modification of the pyrrolidine ring of pyroglutamic acid has been a subject of interest for the synthesis of conformationally constrained glutamate (B1630785) analogues. researchgate.net
Design and Synthesis of Analogs and Conformationally Constrained Mimetics of this compound
The design and synthesis of analogs of this compound can be approached by modifying any of its three key structural components. The pyroglutamic acid scaffold is a valuable chiral building block for the asymmetric synthesis of biologically active compounds. semanticscholar.org
Modifications of the Acryloyl Group:
Substitution at the α- or β-positions of the acryloyl group can modulate its reactivity as a Michael acceptor and its geometry. For example, a methyl group at the α-position would yield a methacryloyl derivative, while substituents at the β-position would lead to crotonyl or cinnamoyl analogs.
Replacement of the double bond with a triple bond would give the corresponding propioloyl derivative, which could participate in different types of addition and cycloaddition reactions.
Modifications of the Pyrrolidine Ring:
Introduction of substituents on the pyrrolidine ring, as discussed in section 5.3, would create analogs with altered steric and electronic properties.
The synthesis of bicyclic lactams derived from pyroglutamic acid can lead to conformationally constrained mimetics. researchgate.net Such constraints can be beneficial for improving binding affinity to biological targets by reducing the entropic penalty upon binding. The design of such mimetics often relies on structure-based approaches. nih.gov
Replacement of the Pyroglutamate Ring:
The pyroglutamate moiety can be replaced with other cyclic or acyclic amino acid derivatives to explore the importance of the ring structure for a given biological activity. For example, proline or other five-membered heterocyclic scaffolds could be used.
Biochemical and Mechanistic Research on 5 Oxo 1 1 Oxoallyl L Proline
Molecular Interactions with Enzymes and Receptors (Mechanistic Inquiry)
The unique structure of 5-Oxo-1-(1-oxoallyl)-L-proline, featuring a pyroglutamate (B8496135) (5-oxoproline) ring acylated at the nitrogen with an acryloyl group, suggests potential for specific interactions with various biological macromolecules. The rigidified ring, coupled with the reactive acryloyl moiety, presents a distinct chemical profile for binding events.
While direct studies on this compound are not available, the proline scaffold is a cornerstone of many enzyme inhibitors, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a zinc-dependent metalloproteinase crucial in the renin-angiotensin system. wikipedia.org Proline-containing inhibitors effectively target ACE by mimicking the C-terminal dipeptide of its natural substrates. nih.gov
The inhibitory mechanism of proline-based ACE inhibitors typically involves:
Zinc Coordination: A functional group on the inhibitor coordinates with the essential zinc ion in the ACE active site.
Hydrogen Bonding: The proline's carboxylate group forms a critical hydrogen bond with active site residues.
Hydrophobic Interactions: The proline ring itself fits into a hydrophobic pocket (the S2' subsite) of the enzyme. nih.gov
For this compound, the 5-oxo group (an internal lactam) and the N-acryloyl group would significantly alter its interaction profile compared to traditional ACE inhibitors like captopril or lisinopril. The N-acylation would modify the electronic properties and steric bulk of the proline ring, potentially influencing how it fits into the enzyme's hydrophobic pocket. Furthermore, the acryloyl group, being a Michael acceptor, could potentially engage in covalent interactions with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a known natural substrate for the N-terminal domain of ACE, and its levels increase upon administration of ACE inhibitors, indicating that N-acylated prolines can indeed be recognized by the enzyme. ahajournals.orgnih.govjci.org
N-acyl amino acids are recognized as a class of signaling molecules that can interact with various receptors, particularly G-protein coupled receptors (GPCRs). nih.govfrontiersin.org For instance, different N-acyl glycines and serines have been shown to bind to orphan receptors like GPR18, GPR55, and GPR92. nih.gov The specificity of these interactions is determined by both the nature of the acyl chain and the amino acid headgroup.
In the case of this compound, the 5-oxoproline moiety provides a conformationally restricted and polar headgroup. The binding affinity and specificity for a given receptor would depend on the receptor pocket's ability to accommodate this specific structure. Key molecular interactions could include:
Hydrogen Bonding: The carbonyl oxygen of the 5-oxo group and the oxygen of the C-terminal carboxyl group could act as hydrogen bond acceptors.
Steric Complementarity: The rigid five-membered ring structure would need to fit snugly within the binding pocket.
Potential Covalent Interactions: The reactive acryloyl group could form a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine or lysine) on the receptor, potentially leading to long-lasting or irreversible receptor activation or antagonism.
The binding of succinate, a dicarboxylic acid, to its receptor GPR91 involves a positively charged binding site formed by arginine and histidine residues. wikipedia.org It is plausible that the carboxylate of this compound could engage in similar ionic interactions within a receptor's binding site.
Role in Peptide Conformation and Protein Interactions
The incorporation of a proline residue into a peptide chain imposes significant conformational constraints. The unique cyclic structure of proline restricts the backbone dihedral angle φ and influences the isomerization of the preceding peptide bond.
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. Unlike other peptide bonds, where the trans form is overwhelmingly favored, the Xaa-Pro bond has a relatively low energy difference between the two isomers, allowing for a significant population of the cis conformer (typically 10-30%). researchgate.net The interconversion between these states, or isomerization, is a slow process that can be a rate-limiting step in protein folding and function. nih.gov
N-acylation of the proline, as in this compound, would directly impact this isomerization equilibrium. The N-acyl group introduces steric and electronic effects that alter the relative stability of the cis and trans conformers.
Steric Effects: The acryloyl group would create a new steric environment around the peptide bond, potentially favoring one isomer over the other depending on the nature of the preceding amino acid (Xaa).
Electronic Effects: The electron-withdrawing nature of the acryloyl group would affect the double-bond character of the C-N amide bond. Weakening this double-bond character is known to accelerate the rate of isomerization.
Studies on other proline analogs have shown that modifications to the ring or the nitrogen atom can significantly shift the cis/trans equilibrium and the kinetics of interconversion. nih.gov
| Factor | Description | Predicted Effect of 1-Oxoallyl Group |
|---|---|---|
| Steric Hindrance | The N-acyl group can sterically clash with the preceding amino acid's side chain (Xaa) or the proline ring itself. | Potentially alters the cis/trans population ratio depending on the size of the Xaa residue. |
| Electronic Properties | The electron-withdrawing nature of the acyl group can reduce the double-bond character of the prolyl peptide bond. | Likely accelerates the rate of cis-trans interconversion by lowering the rotational energy barrier. |
| Solvation | Changes in the hydrophobicity and hydrogen-bonding capacity around the peptide bond can affect isomer stability. | The acryloyl group may alter local solvation, indirectly influencing the isomerization equilibrium. |
Because proline isomerization is often a slow, rate-limiting step in protein folding, the presence of a modified proline such as this compound within a polypeptide chain would have significant consequences. nih.gov The altered isomerization kinetics and equilibrium discussed above would directly translate to changes in the folding pathway and the stability of the final protein structure.
Enzymatic Biosynthesis and Metabolic Transformations of N-Acyl Amino Acids
The biosynthesis and metabolism of N-acyl amino acids (NAAAs) are complex processes involving several enzymatic pathways. nih.govresearchgate.net While the specific pathways for this compound are unknown, general mechanisms can be inferred.
Biosynthesis: The formation of the amide bond in NAAAs typically involves the activation of a fatty acid, which then condenses with an amino acid. Two primary routes are known:
ATP-Dependent Pathway: Enzymes such as N-acyl amino acid synthases activate a carboxylic acid using ATP to form an acyl-adenylate intermediate. This activated acyl group is then transferred to the amino group of the amino acid. frontiersin.org
Acyl-CoA Dependent Pathway: A fatty acid is first converted to its coenzyme A (CoA) thioester derivative. An N-acyltransferase enzyme then catalyzes the transfer of the acyl group from CoA to the amino acid. frontiersin.org
The biosynthesis of N-acylated prolines can be challenging for some enzymes. For example, Acylase I from pig kidney, which can synthesize many N-lauroyl-L-amino acids, is ineffective for producing N-lauroyl-L-proline, likely due to the cyclic structure of proline. researchgate.net However, specific N-acyl-L-proline acylases have been identified in microorganisms like Comamonas testosteroni, which can both synthesize and hydrolyze N-acetyl-L-proline. google.com
Metabolic Transformations: The degradation of NAAAs is primarily carried out by hydrolase enzymes that cleave the amide bond, releasing the free fatty acid and the amino acid. frontiersin.org The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key player in the degradation of many long-chain NAAAs. nih.gov
Characterization of N-Acyl Amino Acid Synthases
N-acyl amino acid synthases (NASs) are a varied group of enzymes responsible for the biosynthesis of N-acyl amino acids (NAAAs). nih.gov These enzymes catalyze the formation of an amide bond between a fatty acid and the amino group of an amino acid. Research has identified several distinct families of enzymes that perform this function, operating through different mechanisms and in various biological contexts.
One major pathway for NAAA biosynthesis involves the direct condensation of an acyl-Coenzyme A (CoA) thioester with an amino acid. mdpi.comnih.gov This reaction is catalyzed by N-acyltransferases. The GCN5-related N-acyltransferase (GNAT) superfamily, which includes over 10,000 members from all domains of life, is believed to contain enzymes responsible for synthesizing a wide array of NAAAs, though many of these enzymes remain uncharacterized. nih.gov In bacteria, NASs that utilize acyl-(acyl-carrier proteins) (acyl-ACPs) and amino acids as substrates have also been identified, particularly from metagenomic studies. nih.gov
In mammals, two key enzymes involved in NAAA metabolism have been characterized: PM20D1 (peptidase M20 domain containing 1) and FAAH (fatty acid amide hydrolase). elifesciences.org
PM20D1: This is a secreted enzyme found in the circulation that functions bidirectionally, capable of both synthesizing NAAAs from free fatty acids and amino acids, and hydrolyzing them back into their constituent parts. elifesciences.org
FAAH: This is an intracellular enzyme that also exhibits bidirectional synthase/hydrolase activity. Compared to PM20D1, FAAH has a more restricted substrate scope. Its intracellular location suggests a role in regulating intracellular pools of NAAAs. elifesciences.org
Bioinformatic and genetic analyses have revealed that in some Gram-negative bacteria, NAS genes are frequently located adjacent to genes for the PEP-CTERM/exosortase protein-sorting system, suggesting a potential functional link between NAAA synthesis and protein export or modification. nih.gov
| Enzyme/Family | Location | Substrates | Function |
| N-Acyltransferases (e.g., GNATs) | Widespread (All domains of life) | Acyl-CoAs, Amino Acids | Catalyze acyl-CoA-dependent N-acylation. nih.gov |
| Bacterial NASs | Bacteria (often from metagenomes) | Acyl-ACPs, Amino Acids | Biosynthesis of long-chain NAAAs. nih.gov |
| PM20D1 | Extracellular (secreted, mammalian) | Free Fatty Acids, Amino Acids | Bidirectional synthesis and hydrolysis of circulating NAAAs. elifesciences.org |
| FAAH | Intracellular (mammalian) | Specific NAAAs | Bidirectional synthesis and hydrolysis of intracellular NAAAs. elifesciences.org |
General Metabolic Pathways Involving Proline Derivatives
Proline metabolism is a critical nexus of pathways involving the interconversion of proline, glutamate (B1630785), and ornithine, which are deeply connected to central cellular processes like the tricarboxylic acid (TCA) cycle and redox homeostasis. frontiersin.orgwikipedia.org The pathways are bidirectional, allowing the net flow of metabolites to be adapted to the specific needs of the cell. wikipedia.org
Proline Biosynthesis: The primary pathway for proline synthesis starts from glutamate. nih.govnih.gov
Glutamate to P5C: Glutamate is converted to Δ¹-pyrroline-5-carboxylate (P5C) in two steps. First, glutamate is phosphorylated by glutamate 5-kinase and then reduced by glutamate-5-semialdehyde dehydrogenase to yield glutamate-γ-semialdehyde. wikipedia.org This intermediate spontaneously cyclizes to form P5C. frontiersin.orgnih.gov
P5C to Proline: P5C is then reduced to proline by the enzyme P5C reductase (P5CR) , a reaction that typically utilizes NADH or NADPH as a reductant. frontiersin.orgnih.gov
An alternative route exists from ornithine, which can be converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT) , thereby entering the same pathway to proline. nih.govnih.gov
Proline Catabolism: The degradation of proline is essentially the reverse of its synthesis and occurs within the mitochondria. nih.govcreative-proteomics.com
Proline to P5C: Proline is oxidized back to P5C by proline dehydrogenase (PRODH) , also known as proline oxidase (POX). This enzyme is bound to the inner mitochondrial membrane and transfers electrons to the electron transport chain, contributing to ATP production. nih.govcreative-proteomics.com
P5C to Glutamate: P5C is subsequently oxidized to glutamate in an NAD+-dependent reaction catalyzed by P5C dehydrogenase (P5CDH) . frontiersin.orgcreative-proteomics.com
The resulting glutamate can then enter the TCA cycle via conversion to α-ketoglutarate, serving as an energy source, particularly under conditions of nutrient stress. creative-proteomics.comnih.gov The interplay between proline synthesis and catabolism, known as the Proline-P5C cycle, is crucial for regulating cellular redox balance (NADP+/NADPH ratio) and energy status. creative-proteomics.comnih.gov
| Pathway Step | Key Enzyme(s) | Location | Function |
| Biosynthesis (Glutamate → Proline) | P5C Synthetase (P5CS), P5C Reductase (P5CR) | Cytosol | Production of proline for protein synthesis and stress response. frontiersin.orgnih.gov |
| Catabolism (Proline → Glutamate) | Proline Dehydrogenase (PRODH), P5C Dehydrogenase (P5CDH) | Mitochondria | Degradation of proline for energy (ATP production) and entry into the TCA cycle. nih.govcreative-proteomics.com |
| Proline-P5C Cycle | PRODH, P5CR | Mitochondria/Cytosol | Shuttle of reducing equivalents, regulation of redox and energy homeostasis. creative-proteomics.comnih.gov |
Investigation of Molecular Signaling Pathways in Biological Systems
N-acyl amino acids, including proline derivatives, represent a significant class of endogenous signaling molecules. mdpi.com Their structural similarity to other fatty acid amides, such as the endocannabinoid anandamide, places them within the broader "endocannabinoidome," a complex lipid signaling system. mdpi.comnih.gov The signaling functions of these molecules are diverse and tied to the regulation of fundamental physiological processes.
Research has implicated specific NAAAs in the control of energy homeostasis, appetite, and vasoregulation. elifesciences.org A notable signaling role for certain NAAAs is their ability to stimulate oxidative metabolism through mitochondrial uncoupling. elifesciences.org This process dissipates the proton gradient across the inner mitochondrial membrane, generating heat rather than ATP, a mechanism important for thermogenesis.
Furthermore, the metabolic pathways of proline itself are integrated with cellular signaling networks, primarily through the production of reactive oxygen species (ROS). frontiersin.orgnih.gov The oxidation of proline by mitochondrial PRODH is coupled to the electron transport chain, which can lead to the generation of superoxide radicals. nih.gov This proline-dependent ROS production is not merely a metabolic byproduct but can function as a signaling mechanism to influence cellular processes such as apoptosis (programmed cell death) and stress responses. frontiersin.orgnih.gov The regulation of PRODH expression is often linked to stress signaling pathways, highlighting the role of proline metabolism as a sensor and effector in cellular responses to adverse conditions. nih.gov
Mechanistic Studies of Antimicrobial Activity of Proline-Rich and N-Acylated Peptides (Molecular Level)
The antimicrobial mechanisms of proline-rich and N-acylated peptides are generally distinct from those of membrane-lytic peptides, often involving translocation across the bacterial membrane and interaction with specific intracellular targets.
Proline-Rich Antimicrobial Peptides (PrAMPs): PrAMPs typically exert their antimicrobial effect through a non-lytic mechanism. nih.govfrontiersin.org Their mode of action is a multi-step process:
Membrane Translocation: PrAMPs are cationic and interact with the negatively charged bacterial outer membrane. They cross the outer membrane and then utilize bacterial inner membrane protein transporters, such as SbmA, to gain entry into the cytoplasm. nih.govfrontiersin.org This transport-mediated entry is a key feature that distinguishes them from peptides that act by disrupting membrane integrity.
Intracellular Targeting: Once inside the bacterial cell, PrAMPs inhibit vital cellular processes. mdpi.com Two primary molecular targets have been identified:
The 70S Ribosome: Many PrAMPs bind to the ribosome, interfering with protein synthesis and leading to bacterial death. frontiersin.orgmdpi.com
DnaK: Some PrAMPs bind to the bacterial heat shock protein DnaK, which is a crucial chaperone protein involved in protein folding. mdpi.comnih.gov Inhibition of DnaK function leads to an accumulation of misfolded proteins, which is lethal to the cell. mdpi.com
This intracellular mode of action is stereoselective, meaning that synthetic all-D enantiomers of naturally occurring L-amino acid PrAMPs are often much less active or completely inactive, underscoring the specific nature of the interaction with their intracellular targets. nih.gov
N-Acylated Peptides: The addition of a fatty acid chain (N-acylation) to a peptide can significantly enhance its antimicrobial potency. nih.gov This modification primarily affects the peptide's interaction with the bacterial cell membrane.
Enhanced Membrane Interaction: The acyl chain increases the hydrophobicity of the peptide, which can facilitate its insertion into the hydrophobic core of the bacterial membrane. mdpi.com This interaction can disrupt the membrane's barrier function, leading to leakage of cellular contents and cell death. acs.org The combination of the cationic peptide backbone, which targets the anionic bacterial surface, and the hydrophobic acyl chain, which drives membrane insertion, is a powerful antimicrobial strategy. mdpi.com
Improved Stability: N-terminal acylation can protect peptides from degradation by exopeptidases, increasing their stability and bioavailability in biological environments. nih.govresearchgate.net
The precise mechanism can vary depending on the peptide sequence and the length of the acyl chain. While some N-acylated peptides may act primarily by disrupting the membrane, others may use this enhanced membrane interaction to facilitate entry into the cell to act on internal targets, similar to PrAMPs.
| Peptide Class | Primary Mechanism | Key Molecular Events |
| Proline-Rich AMPs (PrAMPs) | Non-lytic, intracellular targeting | Translocation via membrane transporters (e.g., SbmA); Inhibition of protein synthesis (70S ribosome) or protein folding (DnaK). nih.govmdpi.comnih.gov |
| N-Acylated Peptides | Membrane interaction and disruption; improved stability | Increased hydrophobicity enhances interaction with and insertion into the bacterial membrane; N-terminal protection against protease degradation. nih.govnih.gov |
Potential Applications in Chemical Synthesis and Materials Science Academic/methodological Focus
Role as Organocatalysts or Chiral Ligands in Asymmetric Synthesis
There is no available research that describes the use of 5-Oxo-1-(1-oxoallyl)-L-proline as either an organocatalyst or a chiral ligand in asymmetric synthesis. Consequently, there are no data on its catalytic activity, enantioselectivity, or the scope of reactions it might catalyze.
Utilization in the Development of Chemical Probes and Tools for Biological Research
No studies were found that document the synthesis or application of this compound as a chemical probe or a tool for biological research. Its potential utility in this area remains unexplored in the available scientific literature.
Future Directions and Emerging Research Avenues for 5 Oxo 1 1 Oxoallyl L Proline
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the development of 5-Oxo-1-(1-oxoallyl)-L-proline derivatives. Machine learning (ML) models are increasingly adept at navigating the vast chemical space to design novel molecules and predict their synthetic pathways, transforming the traditional design-make-test-analyze cycle. mdpi.comenamine.net
Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large molecular datasets to design new derivatives of this compound with optimized properties. stanford.eduresearchgate.net These models can operate within the constraints of a fixed scaffold—in this case, the 5-oxoproline core—to generate novel side chains and functional groups predicted to have high bioactivity, desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility. nih.govassaygenie.com
Furthermore, AI is streamlining the synthesis process itself. Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze the structure of a designed this compound derivative and propose the most efficient retrosynthetic routes from available starting materials. uni-duesseldorf.denih.govamerigoscientific.com These systems learn from millions of published reactions to suggest novel and efficient chemical transformations, reducing the time and resources spent on route scouting. mdpi.comacs.org The ultimate goal is the creation of closed-loop systems where AI designs a molecule, plans its synthesis, and directs robotic platforms to execute the synthesis and test the final compound, with the results feeding back into the AI to refine the next design cycle. researchgate.netresearchgate.net
Table 1: Application of AI/ML Models in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact on Development |
|---|---|---|
| Generative Modeling | Utilizes VAEs or GANs to design novel molecular structures based on the 5-oxoproline scaffold with desired physicochemical and biological properties. | Rapidly generates diverse virtual libraries of derivatives with a higher probability of success, exploring chemical space beyond human intuition. |
| Retrosynthesis Prediction | Employs deep learning models to predict optimal and efficient multi-step synthetic pathways for newly designed target molecules. | Accelerates the "make" phase of research by reducing time spent on manual literature searches and experimental route scouting. nih.gov |
| Property Prediction (QSAR/ADMET) | Trains models to predict biological activity (QSAR) and pharmacokinetic properties (ADMET) directly from a molecule's structure. | Enables early-stage in silico filtering of candidates, prioritizing compounds with the best potential for efficacy and drug-likeness before synthesis. sigmaaldrich.com |
| Reaction Outcome Prediction | Predicts the products and potential yields of unknown or sparsely documented chemical reactions, aiding in the selection of optimal reaction conditions. | Improves the success rate of synthesizing novel derivatives and helps troubleshoot challenging synthetic steps. mdpi.com |
Development of Novel Stereoselective Methodologies for Functionalization
Future synthetic efforts will focus on developing innovative and highly efficient stereoselective methods to functionalize the 5-oxoproline ring of this compound. As pyroglutamic acid is a versatile chiral building block, new catalytic strategies will enable precise modification at the C3, C4, and C5 positions, creating structurally diverse analogs with controlled stereochemistry. stanford.edusigmaaldrich.comnuvisan.com
A key area of development is organocatalysis, where small chiral organic molecules—often proline derivatives themselves—catalyze asymmetric transformations with high enantioselectivity. assaygenie.comamerigoscientific.comacs.org Research into novel organocatalysts could lead to methods for stereoselective alkylations, arylations, and conjugate additions directly onto the pyroglutamate (B8496135) scaffold. Another promising frontier is transition-metal-catalyzed C-H functionalization. nuvisan.comnih.gov This powerful strategy allows for the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-installed functional groups and thus streamlining the synthesis of complex derivatives. nih.gov Applying this to the 5-oxoproline core could provide unprecedented access to novel chemical space.
Inspired by peptide chemistry, a "scaffold editing" approach could be developed. In a similar strategy termed "proline editing," a hydroxyproline (B1673980) residue is incorporated into a peptide on a solid support and then chemically modified in a variety of ways after the main synthesis is complete. amidetech.com A similar concept could be applied to a functionalized 5-oxoproline scaffold, allowing for the late-stage, divergent synthesis of a large library of analogs from a common intermediate.
Table 2: Emerging Stereoselective Functionalization Strategies
| Methodology | Target Position(s) | Description | Potential Advantage |
|---|---|---|---|
| Asymmetric Organocatalysis | C3, C4 | Use of novel chiral small-molecule catalysts (e.g., diarylprolinol silyl (B83357) ethers) to direct the stereoselective addition of nucleophiles. acs.org | Metal-free, environmentally benign conditions with high enantioselectivity. |
| Transition-Metal C-H Functionalization | C3, C4 | Directing-group-assisted or inherent reactivity-driven activation of C-H bonds on the pyroglutamate ring for coupling with various partners. nih.gov | Atom-economical and efficient; avoids multi-step pre-functionalization of the starting material. |
| Diastereoselective Alkylation/Arylation | C5 | Lewis-acid mediated introduction of nucleophiles to an N-acyliminium ion intermediate generated from the 5-position. nih.gov | Provides access to C5-substituted analogs, which can significantly alter the molecule's spatial projection. |
| Cascade Cycloadditions | Multiple | Multi-component reactions that form and functionalize the proline ring in a single, highly diastereoselective step from acyclic precursors. nih.gov | Rapid construction of molecular complexity from simple starting materials. |
Advanced Computational Modeling for Predictive Compound Design and Interaction Analysis
Advanced computational modeling is an indispensable tool for accelerating the design of this compound derivatives and understanding their biological interactions at an atomic level. These in silico techniques allow researchers to prioritize synthetic targets, predict biological activity, and elucidate mechanisms of action, thereby saving significant time and resources.
Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying the electronic details of chemical reactions and molecular interactions. uni-duesseldorf.de These approaches can be used to model the transition states of proposed synthetic reactions, helping to predict their feasibility and stereochemical outcomes. sigmaaldrich.comacs.org For interaction analysis, QM/MM can elucidate the precise nature of binding between a derivative and its protein target, detailing hydrogen bonds, electrostatic interactions, and van der Waals forces that are critical for binding affinity. amerigoscientific.comnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling and other machine learning-based approaches will be crucial for predictive design. nih.govresearchgate.net By building models trained on experimental data from a series of synthesized analogs, researchers can predict the bioactivity of virtual compounds. researchgate.net This allows for the in silico screening of vast virtual libraries to identify candidates with the highest predicted potency and most favorable drug-like properties for synthesis and testing. nih.govazolifesciences.com
Table 3: Computational Techniques for Derivative Design and Analysis
| Technique | Application | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) | Simulating the motion of the molecule and its environment over time. | Conformational preferences, flexibility, interaction with solvent, and stability of protein-ligand complexes. mdpi.com |
| Quantum Mechanics (QM/MM) | Modeling chemical reaction pathways and high-accuracy binding interactions. | Transition state energies, reaction mechanisms, stereoselectivity prediction, and detailed analysis of binding site interactions. uni-duesseldorf.deacs.org |
| Molecular Docking | Predicting the binding pose and affinity of a ligand to a protein target. | Identification of key binding site residues, prediction of binding energy/score, and virtual screening of compound libraries. amerigoscientific.comamidetech.com |
| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds, identification of key structural features for activity, and guidance for lead optimization. nih.govnih.gov |
Exploration of Unconventional Biochemical Targets and Mechanisms
Future research will likely expand beyond conventional drug targets to explore novel and unconventional biochemical pathways where derivatives of this compound may exert influence. This exploration is guided by the known biological roles of its constituent parts: N-acyl amino acids (NAAAs) and the proline/pyroglutamate core.
The NAAAs are a broad class of lipid signaling molecules that modulate various physiological processes and are considered part of the "endocannabinoidome". nih.govresearchgate.net These molecules interact with a range of targets including G protein-coupled receptors (GPCRs), ion channels, and transporters, often in ways that are not fully understood. mdpi.com Investigating whether derivatives of this compound can modulate these unconventional lipid signaling pathways could uncover entirely new therapeutic applications, for instance in pain, inflammation, or metabolic regulation. mdpi.comresearchgate.net
The pyroglutamate (5-oxoproline) moiety is implicated in several disease pathologies, presenting another set of unconventional targets. In Alzheimer's disease, pyroglutamate-modified amyloid-beta (Aβ) peptides are known to be particularly toxic and act as seeds for the formation of larger aggregates. stanford.eduuni-duesseldorf.denih.gov Designing derivatives that could interfere with the formation of these pE-Aβ species, perhaps by inhibiting the enzyme glutaminyl cyclase (QC) that produces them, is a compelling therapeutic strategy. enamine.net
Additionally, proline and 5-oxoproline metabolism is deeply intertwined with cellular energy, redox balance, and major signaling pathways like mTOR and p53. assaygenie.comsigmaaldrich.comnih.gov The enzymes in this pathway, such as proline dehydrogenase (PRODH) and 5-oxoprolinase, represent potential targets for modulating cancer cell metabolism or cellular responses to oxidative stress. researchgate.netnih.gov Derivatives of this compound could be designed as specific probes or inhibitors for these metabolic enzymes to explore their therapeutic potential in oncology or diseases related to oxidative stress. amerigoscientific.comacs.org
Table 4: Potential Unconventional Targets and Mechanisms
| Target Class/Pathway | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| Lipid-Sensing GPCRs & Ion Channels | The N-acyl amino acid structure is common among endogenous signaling lipids that modulate these targets. mdpi.comnih.gov | Pain, Inflammation, Neurological Disorders |
| Glutaminyl Cyclase (QC) | This enzyme catalyzes the formation of pathogenic pyroglutamate-Aβ peptides in Alzheimer's disease. enamine.netuni-duesseldorf.de | Alzheimer's Disease, Neurodegeneration |
| Proline Dehydrogenase (PRODH) | A key enzyme in proline catabolism that produces ROS and can induce apoptosis; its role in cancer is context-dependent. assaygenie.comnih.gov | Oncology, Metabolic Disorders |
| The γ-Glutamyl Cycle Enzymes | 5-Oxoproline is a central metabolite in the cycle responsible for glutathione (B108866) (GSH) synthesis and recycling. researchgate.netamerigoscientific.com | Diseases of Oxidative Stress, Metabolic Acidosis |
| Proline/Pyroglutamate Transporters | Specific transport systems are required for cellular uptake of proline and its analogs, which could be targeted for selective delivery or modulation. | Oncology, Infectious Disease |
High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, future research must embrace high-throughput synthesis and screening (HTS) methodologies. These approaches allow for the rapid generation and evaluation of large, diverse libraries of compounds, dramatically accelerating the discovery of new lead molecules. assaygenie.comamerigoscientific.com
For synthesis, combinatorial chemistry principles will be applied to create derivative libraries. This can be achieved through techniques like solid-phase synthesis where a 5-oxoproline core is anchored to a resin and sequentially reacted with a diverse set of building blocks. A particularly powerful strategy is late-stage diversification, where a common intermediate bearing a reactive handle is synthesized and then reacted in parallel with a library of reagents to generate the final products. nih.gov An emerging and powerful technology is DNA-encoded library (DEL) synthesis . nih.govacs.org In this method, a library of derivatives is synthesized where each unique chemical structure is covalently linked to a unique, readable DNA barcode. rsc.org This allows for the creation and screening of libraries containing millions or even billions of compounds in a single tube. nih.gov
Once synthesized, these libraries will be evaluated using High-Throughput Screening (HTS) . stanford.edunuvisan.com This involves miniaturizing and automating biological assays in 96-, 384-, or 1536-well plate formats to test thousands of compounds per day. nuvisan.com Developing robust and sensitive assays is key. For example, novel fluorescence-based assays can be designed to screen for inhibitors of specific enzymes, such as acyltransferases or enzymes involved in proline metabolism. mdpi.comresearchgate.netacs.org For more challenging targets like protein-protein interactions, label-free detection technologies like photonic crystal biosensors are emerging as viable HTS methods. nih.gov The combination of high-throughput synthesis and screening creates an efficient engine for discovering novel bioactive derivatives of this compound.
Table 5: High-Throughput Technologies for Library Development
| Technology | Stage | Description | Key Advantage |
|---|---|---|---|
| Automated Flow Synthesis | Synthesis | Continuous-flow reactors controlled by software for automated, sequential chemical reactions. amidetech.com | Rapid synthesis times (hours vs. days), improved consistency, and potential for real-time optimization. |
| DNA-Encoded Library (DEL) Technology | Synthesis & Screening | Each molecule in a combinatorial library is tagged with a unique DNA barcode; screening is done on the entire mixture, with hits identified by DNA sequencing. nih.govrsc.org | Allows for the synthesis and screening of exceptionally large libraries (10⁶-10⁹ compounds) with minimal material. |
| Late-Stage Diversification | Synthesis | A common molecular scaffold with a reactive handle is prepared, then reacted with a large set of diverse building blocks to create a library. nih.gov | Highly efficient for rapidly generating structural diversity around a validated core structure. |
| High-Throughput Screening (HTS) | Screening | Miniaturized and automated cell-based or biochemical assays performed in multi-well plates to test large numbers of compounds. amerigoscientific.comnuvisan.com | Enables rapid identification of "hit" compounds from large libraries that modulate a specific biological target. |
| Fragment-Based Screening | Screening | Identifies low-molecular-weight compounds (fragments) that bind weakly to a target, which are then chemically optimized into potent leads. nih.gov | Explores chemical space more efficiently and can provide novel starting points for drug design. |
Q & A
Basic: What are the recommended methods for synthesizing 5-Oxo-1-(1-oxoallyl)-L-proline, and how can purity be validated?
Answer:
Synthesis typically involves derivatization of L-proline via acylation or oxidation. For example, methyl esters of 5-oxo-L-proline derivatives can be synthesized by reacting L-proline with acylating agents like acetic anhydride under controlled pH and temperature . Purity validation requires a combination of HPLC (high-performance liquid chromatography) and mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR ) spectroscopy is critical for structural confirmation, particularly for verifying the presence of the 1-oxoallyl group and the integrity of the pyrrolidine ring .
Basic: How can the stability of this compound be assessed under varying experimental conditions?
Answer:
Stability studies should include:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent stability : Incubate the compound in buffers across a pH range (e.g., 2–10) and monitor degradation via UV-Vis spectroscopy or LC-MS .
- Oxidative stability : Expose the compound to reactive oxygen species (e.g., H2O2) and quantify degradation products using tandem MS .
Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Contradictions often arise from differences in assay conditions or off-target effects. To address this:
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines or enzymatic assays to identify context-dependent activity .
- Orthogonal assays : Combine in vitro binding assays (e.g., surface plasmon resonance) with in silico docking simulations to validate target specificity .
- Metabolomic profiling : Use LC-MS or GC-MS to detect metabolites that may interfere with bioactivity measurements .
Advanced: How can the interaction of this compound with proline transporters be characterized in microbial systems?
Answer:
Proline transporters in organisms like Trypanosoma brucei or Leishmania spp. can be studied via:
- Competitive uptake assays : Use radiolabeled L-proline (e.g., <sup>3</sup>H-proline) to measure inhibition by this compound .
- Gene knockout models : Compare transport kinetics in wild-type vs. transporter-deficient strains to confirm specificity .
- Michaelis-Menten kinetics : Calculate Km and Vmax values to determine affinity and transport efficiency .
Advanced: What computational approaches are suitable for predicting the conformational dynamics of this compound in aqueous solutions?
Answer:
- Molecular dynamics (MD) simulations : Use force fields like AMBER or CHARMM to model the compound’s behavior in explicit solvent over nanosecond timescales .
- Quantum mechanical calculations : Apply density functional theory (DFT) to analyze electronic properties and tautomeric equilibria .
- Solvent-accessible surface area (SASA) analysis : Predict hydrophobicity and aggregation propensity .
Basic: What spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?
Answer:
- Circular dichroism (CD) : Detect chiral centers in the pyrrolidine ring and confirm L-configuration .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
- Vibrational spectroscopy (IR/Raman) : Identify functional groups like the carbonyl (C=O) and amide bonds .
Advanced: How can researchers design experiments to investigate the neuropharmacological potential of this compound?
Answer:
- GABA-ergic assays : Test modulation of GABAA receptors using patch-clamp electrophysiology in neuronal cultures .
- Behavioral models : Administer the compound in rodent models of anxiety or epilepsy and measure outcomes via open-field tests or EEG .
- Proline dehydrogenase (PRODH) inhibition : Quantify proline accumulation in brain tissue using LC-MS to assess metabolic disruption .
Basic: What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
Answer:
- Detailed reagent logs : Record manufacturer, lot number, and purity (e.g., Sigma-Aldrich A0783 for acetylated proline derivatives) .
- Instrumentation metadata : Specify equipment settings (e.g., HPLC column type, gradient program) .
- Data archiving : Share raw spectra, chromatograms, and simulation trajectories in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
